Sitagliptin Impurity B

Impurity Profiling Mass Spectrometry Structural Elucidation

Sitagliptin Impurity B (CAS 898543-70-9) is the dimeric, defluoro process impurity with a distinct MW of 795.6 g/mol and unique HPLC retention time (~15.2 min). Unlike generic impurity standards, this CRM resolves specifically from the parent drug (MW ~407 g/mol) and other common impurities, making it scientifically irreplaceable for establishing system suitability in stability-indicating RP-HPLC methods. Essential for ANDA submissions to demonstrate method specificity per ICH Q3A and for batch release testing against the Ph. Eur. acceptance limit of NMT 0.10%.

Molecular Formula C32H25F12N9O2
Molecular Weight 795.6 g/mol
CAS No. 898543-70-9
Cat. No. B3165324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitagliptin Impurity B
CAS898543-70-9
Molecular FormulaC32H25F12N9O2
Molecular Weight795.6 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=CC(=O)N4CCN5C(=NN=C5C(F)(F)F)C4)CC6=CC(=C(C=C6F)F)F
InChIInChI=1S/C32H25F12N9O2/c33-19-11-23(37)21(35)7-15(19)5-17(9-27(54)50-1-3-52-25(13-50)46-48-29(52)31(39,40)41)45-18(6-16-8-22(36)24(38)12-20(16)34)10-28(55)51-2-4-53-26(14-51)47-49-30(53)32(42,43)44/h7-9,11-12,18,45H,1-6,10,13-14H2
InChIKeyQQZZEIJGJLNXPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sitagliptin Impurity B (CAS 898543-70-9): A Dimeric Process-Related Impurity Reference Standard for HPLC Method Validation and Quality Control


Sitagliptin Impurity B (CAS 898543-70-9) is a process-related impurity of the antidiabetic drug sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor [1]. Chemically, it is a dimeric analog (molecular formula C₃₂H₂₅F₁₂N₉O₂, molecular weight 795.6 g/mol) formed during the synthesis of sitagliptin, and it is also referred to as Defluoro Sitagliptin in some sources . This compound serves as a certified reference standard (CRM) for the development and validation of high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods aimed at detecting and quantifying sitagliptin-related impurities in active pharmaceutical ingredients (APIs) and finished dosage forms, thereby ensuring compliance with regulatory guidelines .

Why Sitagliptin Impurity B (CAS 898543-70-9) Cannot Be Interchanged with Other Sitagliptin Impurities or the Parent Drug


Sitagliptin Impurity B (CAS 898543-70-9) is a dimeric, defluoro analog of sitagliptin with a molecular weight of 795.6 g/mol, making it chemically and chromatographically distinct from the parent drug (MW ~407 g/mol) and other common impurities such as EP Impurity A (MW 193 g/mol) or EP Impurity B (MW 389.3 g/mol) [1]. In analytical method development, substituting a generic impurity reference standard or the parent drug for this specific dimeric impurity is scientifically invalid, as each impurity exhibits a unique retention time in HPLC and a distinct mass spectrum in LC-MS due to differences in hydrophobicity, ionization efficiency, and fragmentation patterns [2]. Furthermore, regulatory pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.), designate specific acceptance limits for individual impurities; using an incorrect reference standard will lead to inaccurate quantification, potentially resulting in false compliance claims and failed regulatory audits [3].

Quantitative Differentiation of Sitagliptin Impurity B (CAS 898543-70-9) from Closely Related Analogs: A Data-Driven Evidence Guide for Scientific Selection


Molecular Weight Differentiation: A Dimeric Structure Distinct from Monomeric Sitagliptin and Other EP Impurities

Sitagliptin Impurity B (CAS 898543-70-9) possesses a molecular weight of 795.6 g/mol, which is substantially higher than that of the parent drug sitagliptin (MW 407.3 g/mol) and other common pharmacopoeial impurities such as EP Impurity B (CAS 486460-31-5, MW 389.3 g/mol) [1]. This ~388 g/mol difference arises from its dimeric structure, which incorporates two triazolopyrazine moieties and four fluorinated phenyl groups, distinguishing it from the monomeric structure of sitagliptin and its simpler analogs [2]. The accurate mass of 795.6 g/mol is a critical parameter for LC-MS/MS method validation, as it allows for selective and unambiguous identification of this impurity in the presence of other related substances with overlapping UV spectra [3].

Impurity Profiling Mass Spectrometry Structural Elucidation

Chromatographic Separation: Unique Retention Time for Sitagliptin Impurity B in Validated RP-HPLC Methods

In a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of sitagliptin-related substances, Sitagliptin Impurity B (CAS 898543-70-9) demonstrates a unique retention time (RT) of approximately 15.2 minutes under specific gradient conditions, clearly separated from the parent drug sitagliptin (RT ~10.5 min) and other process impurities such as the enantiomer (RT ~12.8 min) and the alkene impurity (RT ~14.1 min) [1]. This chromatographic separation, achieved on a Symmetry Shield RP18 column (250 x 4.6 mm, 5 µm) with a gradient of 1% perchloric acid and acetonitrile at a flow rate of 1.2 mL/min and detection at 210 nm, confirms the method's specificity and suitability for quantifying this dimeric impurity in the presence of closely eluting compounds [2].

Method Validation HPLC Impurity Profiling

Origin and Formation: A Process-Related Dimer Distinct from Degradation Impurities

Sitagliptin Impurity B (CAS 898543-70-9) is a process-related impurity formed during the synthesis of sitagliptin via a dimerization side reaction, rather than being a product of drug degradation under stress conditions [1]. In contrast, the major degradation impurities of sitagliptin, such as those identified by LC-MS/MS at m/z 234 after acid or alkaline hydrolysis, are monomeric fragments resulting from the breakdown of the parent molecule [2]. This distinction in origin is critical: process impurities like Impurity B are controlled through optimization of the manufacturing process and raw material quality, whereas degradation impurities are managed through formulation and packaging strategies [3].

Process Chemistry Impurity Control Strategy Synthesis

Regulatory Specification: Compliance with Ph. Eur. Monograph for Sitagliptin Impurities

Sitagliptin Impurity B (CAS 898543-70-9) is a specified impurity in the European Pharmacopoeia (Ph. Eur.) monograph for sitagliptin phosphate, with an acceptance criterion of not more than (NMT) 0.10% by HPLC area normalization [1]. This specification is more stringent than that for other unspecified impurities (typically NMT 0.10% individually) and for the total impurities (NMT 1.0%) . Furthermore, the use of a certified reference standard (CRM) of Impurity B is mandated for the accurate quantification of this impurity against its acceptance limit during batch release and stability testing, as per ICH Q2(R2) guidelines for analytical method validation [2].

Regulatory Compliance Pharmacopoeial Standards Quality Control

Optimal Research and Industrial Application Scenarios for Sitagliptin Impurity B (CAS 898543-70-9) Based on Quantitative Evidence


HPLC Method Development and Validation for ANDA Submissions

Analytical R&D laboratories preparing Abbreviated New Drug Applications (ANDAs) for generic sitagliptin formulations require a certified reference standard of Sitagliptin Impurity B (CAS 898543-70-9) to establish the specificity and system suitability of their stability-indicating RP-HPLC methods. The unique retention time of this dimeric impurity (RT ~15.2 min), as confirmed in validated methods, is essential for resolving it from the parent drug and other process impurities, thereby demonstrating the method's ability to accurately quantify this specified impurity at the ICH Q3A qualification threshold [1]. Without this specific standard, the method would lack the necessary specificity for regulatory approval [2].

Batch Release and Quality Control of Sitagliptin API and Drug Products

Quality control (QC) departments in pharmaceutical manufacturing utilize Sitagliptin Impurity B (CAS 898543-70-9) as a reference standard in their routine HPLC analysis to ensure that every batch of sitagliptin API and finished dosage form complies with the Ph. Eur. acceptance limit of NMT 0.10% for this specific impurity [1]. The use of a CRM with a defined purity (e.g., ≥98% by HPLC) allows for precise quantification and batch-to-batch consistency, which is critical for product release and for demonstrating control over the dimerization process during synthesis [2].

LC-MS/MS Identification and Confirmation in Forced Degradation and Stability Studies

During forced degradation and ICH Q1 stability studies, LC-MS/MS is employed to identify and differentiate process-related impurities from true degradation products. The unique molecular weight of Sitagliptin Impurity B (795.6 g/mol) provides a distinct mass spectral signature that prevents misidentification with monomeric degradation fragments (e.g., m/z 234) that may arise from stress conditions [1]. Using Impurity B as a reference standard allows for the accurate tracking of this process impurity over the product shelf life, confirming that its levels do not increase due to degradation and that the formulation remains stable [2].

Process Development and Optimization to Control Dimer Formation

Process chemistry R&D teams use analytical data on Sitagliptin Impurity B (CAS 898543-70-9) to monitor and optimize the synthetic route for sitagliptin. By quantifying the level of this dimeric impurity, chemists can identify critical process parameters (e.g., temperature, reagent stoichiometry, reaction time) that promote the dimerization side reaction. The goal is to maintain Impurity B levels well below the 0.10% acceptance limit, thereby improving API purity, reducing purification costs, and ensuring a robust manufacturing process [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sitagliptin Impurity B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.